Methyl5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate
Description
Conformational Dynamics
The molecule exhibits three key conformational degrees of freedom:
- Dihedral angle between thiazole and benzene planes : Computational modeling suggests an angle of 85.2° ± 3.1°, minimizing steric clash between the thiazole's amino group and benzoate ester.
- Orientation of 3-chlorobenzyl group : The chlorophenyl ring adopts a near-perpendicular arrangement (88.5° ± 2.3°) relative to the benzoate plane, as observed in methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
- Intramolecular hydrogen bonding : Potential N-H⋯O=C interaction between the thiazolyl amine and benzoate carbonyl (2.89 Å), stabilizing a pseudo-bicyclic conformation.
Table 1: Predicted Geometric Parameters from Molecular Modeling
Crystalline packing likely follows patterns observed in methyl 4-(2-thiazolyloxy)benzoate, where π-π stacking between thiazole (3.4 Å interplanar distance) and edge-to-face CH-π interactions (2.9 Å) dominate.
Comparative Molecular Geometry with Structural Analogs
The compound's geometry shows both conserved and divergent features compared to related molecules:
Thiazole-Benzene Orientation
- Methyl 4-(2-thiazolyloxy)benzoate :
- Thiazole/benzoate dihedral: 72.4° (smaller due to lack of steric hindrance from amine)
- C-O bond length: 1.36 Å vs. 1.34 Å in target compound
- 2-(Benzylsulfinyl)benzoic acid derivatives :
- S=O bond (1.49 Å) vs. C-S (1.71 Å) in thiazole
- Planar sulfoxide group vs. non-planar thiazole
Table 2: Bond Length Comparison (Å)
| Bond Type | Target Compound | Methyl 4-(2-thiazolyloxy)benzoate | 2-Amino-thiazole |
|---|---|---|---|
| C=O (ester) | 1.21 | 1.23 | - |
| C-O (ether) | 1.34 | 1.36 | - |
| C-S (thiazole) | 1.71 | 1.68 | 1.69 |
| N-C (amine) | 1.45 | - | 1.43 |
Electronic Effects
- The electron-withdrawing chloro substituent on the benzyl group induces:
Molecular orbital analysis reveals significant conjugation between the thiazole's π-system and benzoate ring, with a HOMO-LUMO gap of 4.1 eV (compared to 4.3 eV in simpler thiazolyl benzoates).
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(3-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-17(22)14-8-12(15-10-25-18(20)21-15)5-6-16(14)24-9-11-3-2-4-13(19)7-11/h2-8,10H,9H2,1H3,(H2,20,21) |
InChI Key |
NVQNWGQJRANRML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 374.8 g/mol. It features a thiazole ring known for diverse biological activities and a chlorobenzyl ether moiety that enhances its chemical reactivity and potential pharmacological properties.
The thiazole moiety in this compound is recognized for its pharmacological significance, exhibiting properties such as:
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Thiazole derivatives are implicated in modulating immune responses, potentially inhibiting T cell and B cell activation .
- Anticancer Properties : Structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
Biological Activity
Research has highlighted several key areas of biological activity for methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate:
- Antibacterial Activity : Studies suggest that the compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : Similar compounds have shown efficacy against fungal strains, indicating a broader spectrum of antimicrobial activity.
- Analgesic Effects : Preliminary studies indicate potential analgesic properties, warranting further investigation into its pain-relieving capabilities.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights applicable to methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate:
Synthesis and Optimization
The synthesis of methyl 5-(2-aminothiazol-4-yl)-2-((3-chlorobenzyl)oxy)benzoate typically involves multi-step reactions that require optimization to maximize yield and purity while adhering to green chemistry principles. The synthetic routes often include:
- Formation of the Thiazole Ring : Utilizing appropriate reagents to ensure the correct formation of the thiazole structure.
- Chlorobenzyl Ether Formation : Reacting the thiazole derivative with chlorobenzyl alcohol under controlled conditions to form the ether linkage.
- Final Esterification : Converting the intermediate into the final ester product through reaction with methyl benzoate.
Scientific Research Applications
Antibacterial Applications
Mechanism of Action:
The compound's structure suggests it may exhibit significant antibacterial activity due to the presence of the thiazole ring, which is known for its role in various antimicrobial agents. Research indicates that thiazole derivatives can inhibit bacterial growth by interfering with essential cellular processes.
Case Studies:
A study demonstrated that thiazole derivatives show promising activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating superior efficacy in some cases .
Table 1: Antibacterial Activity of Thiazole Derivatives
Anti-inflammatory Properties
Therapeutic Potential:
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response.
Research Findings:
In experimental models, this compound exhibited significant reductions in inflammation markers when tested against carrageenan-induced paw edema in rats. The results suggest that this compound could be developed into an effective anti-inflammatory agent .
Table 2: Anti-inflammatory Effects
| Compound Name | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 70% | |
| Standard Drug (e.g., Aspirin) | Carrageenan-induced edema | 65% |
Analgesic Applications
Potential as an Analgesic:
The analgesic properties of thiazole derivatives have been explored, with some compounds showing efficacy comparable to traditional analgesics like aspirin or ibuprofen.
Experimental Evidence:
In studies involving animal models, this compound demonstrated significant pain relief in acute pain models, suggesting its potential use as a non-opioid analgesic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound shares structural homology with several benzoate derivatives bearing aminothiazole substituents (). A comparative analysis is summarized below:
Key Observations :
- Regiochemistry (e.g., aminothiazole at position 4 vs. 5) significantly impacts molecular interactions and bioactivity.
Q & A
Q. Quality Control :
- LC-MS : Monitor for byproducts (e.g., dimerization during cyclization).
- Crystallography : Confirm regiochemistry of substitutions via X-ray diffraction .
Q. How to design a SAR study for optimizing antibacterial activity?
- Key Modifications :
- Aminothiazole : Test substituents at position 4 (e.g., methyl, nitro) to enhance target binding.
- Benzyloxy Group : Compare halogen (Cl, F) and methoxy substitutions for membrane penetration.
- Assay Pipeline :
- MIC Determination : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Resistance Profiling : Serial passage assays to monitor mutation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
